
2'-Deoxy-N-phenyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is structurally related to naturally occurring nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Purine Moiety: The purine base is introduced via a glycosylation reaction, where the purine derivative reacts with the tetrahydrofuran ring.
Phenylamino Substitution: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the purine derivative.
Industrial Production Methods
Industrial production of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the phenylamino group.
Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Modified purine rings and phenylamino groups.
Substitution Products: Compounds with different functional groups replacing the phenylamino group.
科学的研究の応用
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal function of these enzymes and leading to cell death.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyinosine: An antiviral nucleoside analog with a similar structure.
2’,3’-Dideoxyadenosine: Another antiviral nucleoside analog with structural similarities.
Uniqueness
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other nucleoside analogs. This uniqueness makes it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
37109-91-4 |
|---|---|
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1 |
InChIキー |
LMHFFSQJPBXLLK-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
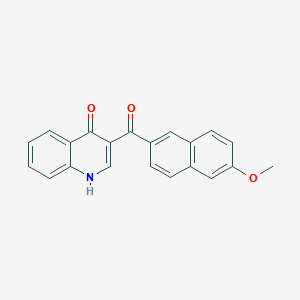
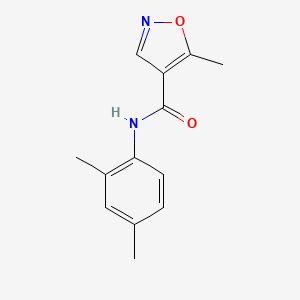

![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)


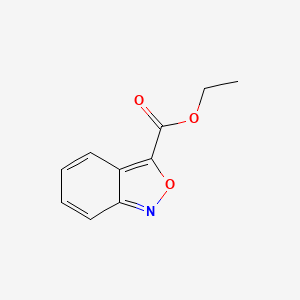
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
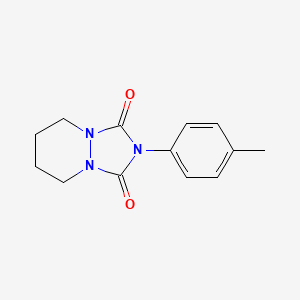
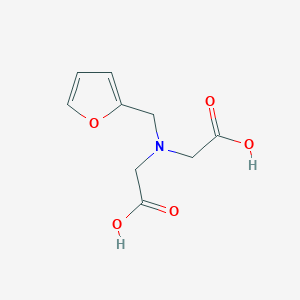
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
